molecular formula C13H12N2O4 B2767306 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 922557-08-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2767306
CAS No.: 922557-08-2
M. Wt: 260.249
InChI Key: KAAUZTCEBPUCOZ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound with the CAS registry number 922557-08-2 . It has a molecular formula of C 13 H 12 N 2 O 4 and a molecular weight of 260.25 g/mol . The compound's structure features a benzodioxole group linked via an acetamide bridge to a 5-methylisoxazole moiety, a heterocycle often investigated in medicinal chemistry for its potential biological properties . This structural motif makes it a candidate for various pharmacological and biochemical research applications, though its specific mechanism of action and research applications are not detailed in the available sources. Researchers value this compound as a building block for further chemical synthesis and biological evaluation. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-4-12(15-19-8)14-13(16)6-9-2-3-10-11(5-9)18-7-17-10/h2-5H,6-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAUZTCEBPUCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with isoxazole derivatives under specific conditions. One common method involves the acylation of 5-methylisoxazole with a benzo[d][1,3]dioxole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole or isoxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Property Target Compound K-Series Analogues N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
Melting Point (°C) 55.2–55.5 58–120 (range) 142–144
LogP ~2.8 (estimated) 3.1–4.2 2.5 -
Bioactivity (µM) 0.1 (plant) 0.01–1 (plant) Not reported

Key Notes:

  • K-series compounds exhibit higher lipophilicity (LogP > 3), favoring membrane permeability in plant models .

Biological Activity

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide, with the CAS number 922557-08-2, is a synthetic compound that combines a benzo[d][1,3]dioxole moiety with an isoxazole ring. This unique structure suggests potential biological activities, particularly in the areas of anticancer and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₃H₁₂N₂O₄
  • Molecular Weight : 260.24 g/mol
  • Structure : The compound features a benzo[d][1,3]dioxole group attached to an isoxazole derivative, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer properties and potential neuroprotective effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting cell proliferation in cancer models.

Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially involving pathways like EGFR inhibition and modulation of mitochondrial proteins Bax and Bcl-2 .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:

  • Non-Covalent Interactions : The compound likely interacts with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects.
  • Inhibition of Key Enzymes : Similar compounds have shown potential in inhibiting enzymes like AChE and other targets involved in cancer progression.

Case Studies

Several studies have investigated related compounds with structural similarities to elucidate their biological activities:

  • Anticancer Studies : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxicity across multiple cancer cell lines. The results indicated significant antitumor activity with some derivatives outperforming standard treatments .
  • Neuroprotective Potential : Another study examined the antioxidant capacity of compounds designed around similar frameworks and demonstrated their ability to mitigate oxidative stress in neuronal models .

Q & A

Q. Methodological Answer :

  • Synthesis Steps :
    • Condensation : React benzo[d][1,3]dioxol-5-yl acetic acid derivatives with 5-methylisoxazol-3-amine using coupling agents like chloroacetyl chloride in dioxane at 20–25°C .
    • Base Catalysis : Add triethylamine (TEA) to neutralize HCl byproducts and enhance reaction efficiency .
  • Purification :
    • Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress .
    • Recrystallize the crude product from ethanol-DMF mixtures to achieve >95% purity .

Basic: How can researchers ensure reaction completion and purity during synthesis?

Q. Methodological Answer :

  • Monitoring :
    • TLC : Use silica gel plates with UV visualization; track disappearance of starting materials (Rf ~0.3–0.5) .
    • HPLC : Employ reverse-phase C18 columns (acetonitrile/water gradient) to quantify intermediate peaks .
  • Workup :
    • Wash organic layers with 10% NaHCO₃ to remove acidic impurities .
    • Dry with anhydrous Na₂SO₄ and evaporate under vacuum .

Basic: What derivatives can be synthesized via substitution or oxidation reactions?

Q. Methodological Answer :

  • Substitution : Replace the acetamide group with amines (e.g., ethylenediamine) in DMF at 80°C to yield N-substituted analogs .
  • Oxidation : Treat with KMnO₄ in aqueous acetone to generate hydroxylated derivatives .
  • Reduction : Use NaBH₄ to reduce carbonyl groups, producing alcohol intermediates .

Advanced: How to investigate the compound’s mechanism of action in preclinical models?

Q. Methodological Answer :

  • In Vitro Assays :
    • Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ calculations) .
    • Perform enzyme inhibition studies (e.g., COX-2) with fluorogenic substrates .
  • Target Identification :
    • Use SPR (surface plasmon resonance) to measure binding affinity to receptors like EGFR .
    • Conduct molecular docking with AutoDock Vina to predict binding poses .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Q. Methodological Answer :

  • Structural Modifications :
    • Replace the 5-methylisoxazole with thiazole or oxadiazole rings to assess heterocycle impact .
    • Introduce halogens (e.g., Cl, F) at the benzo[d][1,3]dioxol-5-yl group to study electronic effects .
  • Bioactivity Testing :
    • Compare IC₅₀ values across analogs in anti-inflammatory (LPS-induced TNF-α) and antiproliferative assays .

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

  • Reproducibility Checks :
    • Validate assay protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
    • Standardize cell culture conditions (e.g., passage number, serum concentration) .
  • Data Analysis :
    • Apply multivariate statistics (e.g., PCA) to identify confounding variables like solvent polarity .

Advanced: What computational tools optimize reaction pathways for novel derivatives?

Q. Methodological Answer :

  • Reaction Path Search :
    • Use Gaussian 16 with DFT (B3LYP/6-31G*) to simulate transition states and energy barriers .
    • Apply ICReDD’s workflow to integrate quantum calculations with experimental feedback loops .
  • Machine Learning :
    • Train models on PubChem data to predict reaction yields based on solvent/base combinations .

Advanced: How does microwave-assisted synthesis improve yield and efficiency?

Q. Methodological Answer :

  • Conditions :
    • Irradiate reaction mixtures at 100–150 W in DMF, reducing reaction time from 18 h to 30 min .
  • Benefits :
    • Achieve higher yields (85% vs. 60% conventional) due to uniform heating .

Advanced: What advanced analytical techniques characterize this compound?

Q. Methodological Answer :

  • Spectroscopy :
    • NMR : Assign peaks using ¹H (δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (δ 165 ppm for carbonyl) .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 331.0824 (calculated: 331.0821) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Q. Methodological Answer :

  • Study Design :
    • Use pharmacokinetic (PK) profiling in rodents to assess bioavailability and metabolism .
    • Test in orthotopic tumor models (e.g., PDX mice) for relevance to human biology .
  • Metabolite Analysis :
    • Identify Phase I/II metabolites via LC-MS/MS and compare with in vitro microsomal data .

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